molecular formula C7H7NO B14891207 4,5-Dihydrocyclopenta[b]pyrrol-6(1H)-one

4,5-Dihydrocyclopenta[b]pyrrol-6(1H)-one

Cat. No.: B14891207
M. Wt: 121.14 g/mol
InChI Key: DCEFFSMKXPNLKN-UHFFFAOYSA-N
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Description

4,5-Dihydrocyclopenta[b]pyrrol-6(1H)-one is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydrocyclopenta[b]pyrrol-6(1H)-one typically involves the condensation of pyrrole with an appropriate aldehyde, followed by cyclization and reduction steps. One common method involves the use of acid chlorides and aldehydes under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydrocyclopenta[b]pyrrol-6(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

4,5-Dihydrocyclopenta[b]pyrrol-6(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dihydrocyclopenta[b]pyrrol-6(1H)-one involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dihydrocyclopenta[b]pyrrol-6(1H)-one is unique due to its specific ring structure and the versatility it offers in chemical reactions and applications. Its ability to undergo various transformations and its potential in multiple fields make it a compound of significant interest.

Properties

Molecular Formula

C7H7NO

Molecular Weight

121.14 g/mol

IUPAC Name

4,5-dihydro-1H-cyclopenta[b]pyrrol-6-one

InChI

InChI=1S/C7H7NO/c9-6-2-1-5-3-4-8-7(5)6/h3-4,8H,1-2H2

InChI Key

DCEFFSMKXPNLKN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=CN2

Origin of Product

United States

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